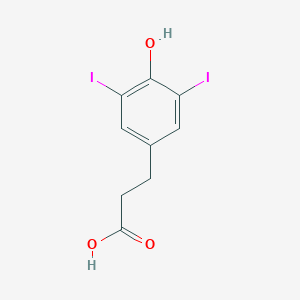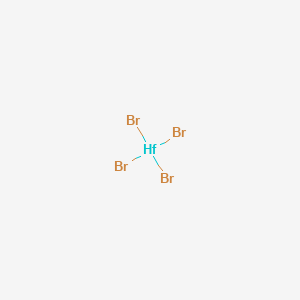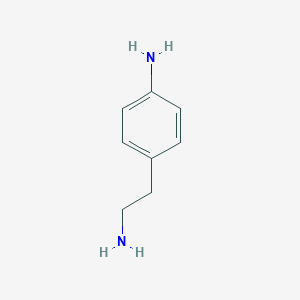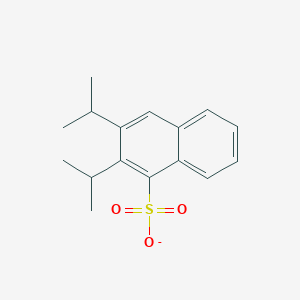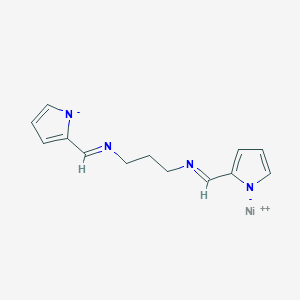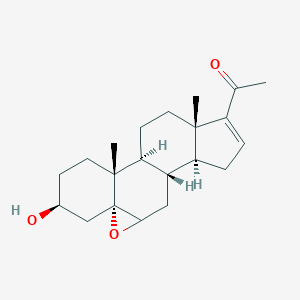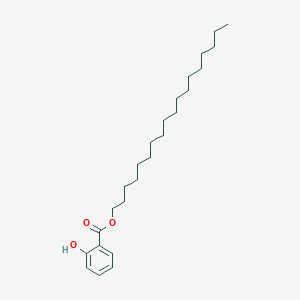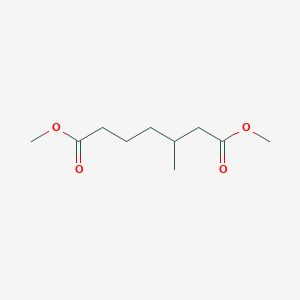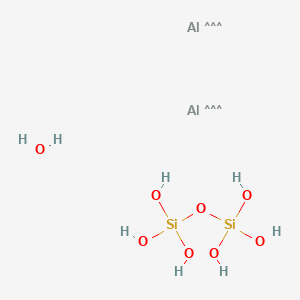
2-Bromo-3,5-dimethoxytoluene
説明
2-Bromo-3,5-dimethoxytoluene is a chemical compound utilized in various synthetic pathways, particularly as an intermediate in the synthesis of more complex molecules. Its relevance spans across organic synthesis, where it serves as a precursor for the generation of other valuable compounds.
Synthesis Analysis
The synthesis of derivatives related to 2-Bromo-3,5-dimethoxytoluene, such as 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, can be achieved through bromination and oxidation reactions starting from commercially available precursors. A two-step synthesis involving bromination followed by catalytic oxidation has been reported, demonstrating a practical approach to accessing structurally related compounds (Qiu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-Bromo-3,5-dimethoxytoluene, such as 5-Bromo-4,6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, has been elucidated through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies offer insight into the stereochemistry and electronic properties of these molecules (Martins et al., 1998).
Chemical Reactions and Properties
2-Bromo-3,5-dimethoxytoluene undergoes various chemical reactions, including bromination and oxidation, leading to a plethora of intermediates and products. For example, the aerobic oxidation of 3,4-dimethoxytoluene, a similar compound, with metal/bromide catalysts results in its conversion to benzaldehyde and carboxylic acid derivatives under certain conditions (Partenheimer, 2004).
Physical Properties Analysis
The physical properties of 2-Bromo-3,5-dimethoxytoluene and its derivatives, such as solubility, melting point, and boiling point, are critical for their application in chemical syntheses. These parameters determine the conditions under which these compounds can be handled and reacted in the laboratory.
Chemical Properties Analysis
The chemical properties of 2-Bromo-3,5-dimethoxytoluene, including its reactivity with various organic and inorganic reagents, its stability under different conditions, and its role as a precursor in synthetic pathways, are of significant interest. Studies on bromination and the effect of substituents on the aromatic ring provide insights into the electronic effects influencing its reactivity and the types of chemical transformations it can undergo (Cannon et al., 1971).
科学的研究の応用
- 2-Bromo-3,5-dimethoxytoluene is a chemical compound with the empirical formula C9H11BrO2 . It has a molecular weight of 231.09 and is typically sold in solid form .
- The compound’s melting point is between 50-54°C , and it has a predicted density of approximately 1.4 g/cm³ .
- 3,5-Dimethoxytoluene (DMT) may be used in the synthesis of 3,5-dimethoxybenzoic acid by oxidation and 2-methoxy-6-methyl-1,4-benzoquinone by catalytic oxidation with hydrogen peroxide (H2O2)/methyltrioxorhenium (CH3ReO3) in dimethyl carbonate (DMC) .
- 2,5-Dimethoxytoluene may be used as a reagent in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde-7-14C . Its IR spectrum has been used to establish the methyl group migration in the acid catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone .
- 3,5-Dimethoxytoluene (DMT) may be used in the synthesis of 3,5-dimethoxybenzoic acid by oxidation and 2-methoxy-6-methyl-1,4-benzoquinone by catalytic oxidation with hydrogen peroxide (H2O2)/methyltrioxorhenium (CH3ReO3) in dimethyl carbonate (DMC) .
- 2,5-Dimethoxytoluene may be used as a reagent in the synthesis of 2,5-dimethoxy-4-methylbenzaldehyde-7-14C . Its IR spectrum has been used to establish the methyl group migration in the acid catalyzed rearrangement of 4-methoxy-4-methylcyclohexadienone .
特性
IUPAC Name |
2-bromo-1,5-dimethoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRLLIJBQHXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306092 | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethoxytoluene | |
CAS RN |
13321-73-8 | |
| Record name | 13321-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



